Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine to form the piperazine-benzodioxole intermediate.
Sulfonylation: The piperazine-benzodioxole intermediate is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Formation of Benzothiophene Carboxylate: The final step involves the reaction of the sulfonylated intermediate with ethyl 1-benzothiophene-2-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and piperazine moieties.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.
Scientific Research Applications
Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Chemical Biology: It serves as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole and piperazine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidinhydroiodid
Uniqueness
Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to the combination of its benzodioxole, piperazine, and benzothiophene moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
ethyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-2-29-23(26)21-22(17-5-3-4-6-20(17)32-21)33(27,28)25-11-9-24(10-12-25)14-16-7-8-18-19(13-16)31-15-30-18/h3-8,13H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNJPUHWAEHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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